3-Ethyl-5-methylhexanoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H18O2 |
|---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
3-ethyl-5-methylhexanoic acid |
InChI |
InChI=1S/C9H18O2/c1-4-8(5-7(2)3)6-9(10)11/h7-8H,4-6H2,1-3H3,(H,10,11) |
InChI Key |
QJYCGYPXTIJAQX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(C)C)CC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Ethyl 5 Methylhexanoic Acid
Conventional Synthetic Routes for Branched-Chain Carboxylic Acids
Conventional methods for synthesizing branched-chain carboxylic acids like 3-Ethyl-5-methylhexanoic acid often rely on robust and well-established reactions that build the carbon framework through sequential bond formations.
Multi-Step Synthesis Approaches to this compound
A classic and highly effective method for the synthesis of substituted acetic acids is the malonic ester synthesis. This multi-step approach is well-suited for the preparation of this compound. The process involves the alkylation of a malonate ester, followed by hydrolysis and decarboxylation.
The synthesis begins with the deprotonation of a malonic acid diester, such as diethyl malonate, using a suitable base like sodium ethoxide to form a resonance-stabilized enolate. libretexts.orglibretexts.org This nucleophilic enolate is then reacted with a primary or secondary alkyl halide in an SN2 reaction. For the synthesis of this compound, a sequential dialkylation is necessary. The first alkylation would introduce the isobutyl group, and the second would add the ethyl group. The order of introduction of these groups can be strategic to optimize yield and minimize side reactions.
Following the alkylation steps, the resulting disubstituted malonic ester undergoes hydrolysis of both ester groups, typically under basic conditions followed by acidification, to yield a dicarboxylic acid. The final step is a thermal decarboxylation, where heating the malonic acid derivative results in the loss of one of the carboxyl groups as carbon dioxide, yielding the desired this compound. libretexts.orglibretexts.org
Table 1: Key Stages of Malonic Ester Synthesis for this compound
| Step | Description | Reactants | Product |
| 1 | Enolate Formation | Diethyl malonate, Sodium ethoxide | Diethyl malonate enolate |
| 2 | First Alkylation | Diethyl malonate enolate, 1-bromo-2-methylpropane | Diethyl 2-isobutylmalonate |
| 3 | Second Alkylation | Diethyl 2-isobutylmalonate, Sodium ethoxide, Ethyl bromide | Diethyl 2-ethyl-2-isobutylmalonate |
| 4 | Hydrolysis | Diethyl 2-ethyl-2-isobutylmalonate, NaOH, H3O+ | 2-Ethyl-2-isobutylmalonic acid |
| 5 | Decarboxylation | 2-Ethyl-2-isobutylmalonic acid, Heat | This compound |
Strategies for Carbon-Carbon Bond Formation in this compound Synthesis
The core of synthesizing this compound lies in the formation of key carbon-carbon bonds. The malonic ester synthesis exemplifies a powerful C-C bond-forming strategy through the alkylation of enolates. libretexts.orgwikipedia.org This nucleophilic substitution reaction is fundamental in building the carbon backbone of the target molecule.
Another critical strategy involves the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, often referred to as a Michael addition. For a molecule like this compound, a retrosynthetic analysis might involve disconnecting the bond at the β-position. This would suggest a conjugate addition of an ethyl nucleophile (e.g., from an organocuprate) to an appropriately substituted α,β-unsaturated ester, such as an ester of 5-methylhex-2-enoic acid.
Furthermore, reactions involving Grignard reagents are a cornerstone of C-C bond formation. organic-chemistry.orgmasterorganicchemistry.com A potential, though less direct, route could involve the reaction of a Grignard reagent with a suitable electrophile, such as an epoxide or an α,β-unsaturated ester, to construct parts of the carbon skeleton. For instance, an ethylmagnesium halide could react with an appropriate substrate to introduce the ethyl group at the C3 position.
Enantioselective and Diastereoselective Synthesis of this compound
This compound possesses a stereocenter at the C3 position, meaning it can exist as two enantiomers. The synthesis of a single enantiomer (enantioselective synthesis) requires methods that can differentiate between the two mirror-image forms.
Asymmetric Catalysis in the Preparation of Chiral this compound Stereoisomers
Asymmetric catalysis is a powerful tool for the synthesis of chiral molecules, utilizing small amounts of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.
Asymmetric hydrogenation is a widely used industrial method for the synthesis of chiral compounds. This technique involves the reduction of a prochiral alkene using hydrogen gas in the presence of a transition metal complex bearing a chiral ligand. For a precursor to this compound, such as an α,β-unsaturated carboxylic acid, asymmetric hydrogenation can establish the stereocenter at the C3 position with high enantioselectivity.
The success of this method hinges on the design of the chiral ligand, which coordinates to the metal (commonly rhodium, ruthenium, or iridium) and creates a chiral environment around the catalytic center. tsijournals.com Families of chiral phosphine (B1218219) ligands, such as DuPHOS and BINAP, have proven highly effective in a variety of asymmetric hydrogenations. The choice of ligand is crucial and is often tailored to the specific substrate to achieve high enantiomeric excess (ee).
For a precursor to this compound, a hypothetical unsaturated acid like (E)-3-ethyl-5-methylhex-2-enoic acid could be hydrogenated using a chiral Rh-DuPHOS complex to yield the desired enantiomer of the final product. The specific enantiomer obtained would depend on the chirality of the ligand used.
In recent years, organocatalysis, the use of small, chiral organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis. For the synthesis of chiral compounds like this compound, organocatalytic methods, particularly asymmetric Michael additions, are highly relevant. acs.org
A plausible strategy would involve the conjugate addition of a nucleophile to an α,β-unsaturated ester in the presence of a chiral organocatalyst. For instance, the addition of diethylmalonate to an unsaturated ester like ethyl 3-methylbut-2-enoate, catalyzed by a chiral thiourea (B124793) or squaramide derived from cinchona alkaloids, could proceed with high enantioselectivity. googleapis.comresearchgate.net Subsequent chemical transformations, including alkylation with an ethyl group and decarboxylation, would lead to the enantiomerically enriched this compound.
Another organocatalytic strategy is the desymmetrization of a prochiral anhydride (B1165640). For example, a molecule like 3-isobutylglutaric anhydride could be opened with an alcohol in the presence of a chiral amine catalyst to yield a chiral hemiester with high enantiomeric excess. researchgate.net This intermediate, which already contains the correct stereochemistry at what will become the C3 position, can then be further elaborated to the final product.
Chemoenzymatic Synthesis and Biocatalytic Resolutions for this compound
Kinetic resolution via enzymatic hydrolysis is a widely employed technique for separating enantiomers of racemic esters of this compound and its precursors. This method relies on the stereoselective action of lipases, which preferentially hydrolyze one enantiomer of the racemic ester, leaving the other enantiomer unreacted.
Several lipases have been screened for this purpose, with lipases from Pseudomonas cepacia (often designated as lipase (B570770) PS) and Candida antarctica Lipase B (commonly known as Novozym 435) demonstrating high enantioselectivity. researchgate.netgoogleapis.com For instance, immobilized lipase PS from Pseudomonas cepacia has been identified as an effective biocatalyst for the enantioselective hydrolysis of racemic 3-cyano-5-methylhexanoic acid ethyl ester. researchgate.net This reaction yields the desired (S)-enantiomer of the corresponding acid, a key intermediate for certain pharmaceutical syntheses. researchgate.netresearchgate.net Optimal conditions for this biocatalytic process have been reported to be a temperature of 35 °C and a pH of 6.0. researchgate.net
The use of immobilized enzymes is a common strategy to enhance catalyst stability and reusability. researchgate.net For example, a mutant of Talaromyces thermophilus lipase (TTL) immobilized on epoxy resin has shown high hydrolytic activity towards 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE). nih.gov Under optimized conditions, this immobilized lipase achieved a 49.7% conversion with a 95% enantiomeric excess (eep) at a high substrate concentration of 3 M. nih.gov The immobilized enzyme also demonstrated good reusability, retaining over 46.3% of its conversion efficiency after ten repeated uses in a n-heptane-water biphasic system. nih.gov
The choice of the ester's alcohol moiety can also influence the enzyme's activity and enantioselectivity. researchgate.net Furthermore, the addition of organic co-solvents, such as dimethyl sulfoxide (B87167) (DMSO), has been shown to significantly enhance the enantiomeric ratio in some cases. researchgate.net
Table 1: Performance of Various Lipases in the Kinetic Resolution of this compound Precursors
| Enzyme/Biocatalyst | Substrate | Product | Key Findings |
|---|---|---|---|
| Immobilized Pseudomonas cepacia lipase (Lipase PS IM) | Racemic 3-cyano-5-methylhexanoic acid ethyl ester | (S)-3-cyano-5-methylhexanoic acid ethyl ester | Optimal temperature 35°C, pH 6.0; High tolerance to substrate concentrations up to 2.0 M; Achieved 44.5% yield and 99.2% ee. researchgate.net |
| Candida antarctica Lipase B (Novozym 435) | Racemic 3-cyano-5-methylhexanoic acid ethyl ester | (S)-3-cyano-5-methylhexanoic acid | Reported to achieve 40-45% yield and >99% ee. researchgate.net |
| Mutant Talaromyces thermophilus lipase (TTL) immobilized on epoxy resin | 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE) | (S)-2-carboxyethyl-3-cyano-5-methylhexanoic acid (S-CCMA) | Achieved 49.7% conversion and 95% eep at 3 M CNDE concentration; Retained >46.3% conversion after 10 cycles. nih.gov |
| Arthrobacter sp. ZJB-09277 esterase | Racemic 3-cyano-5-methylhexanoic acid ethyl ester | (S)-3-cyano-5-methylhexanoic acid | Enantiomeric ratio increased from 33 to 80 with 50% (v/v) DMSO; Achieved 44.6 mM product with 95.1% ee from 100 mM substrate. researchgate.net |
| Lipolase® (Thermomyces lanuginosus lipase) | rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE) | (S)-2-carboxyethyl-3-cyano-5-methylhexanoic acid | Used in a chemoenzymatic process; recombinant TLL showed E > 200 but low activity. datapdf.comnih.govmdpi.com |
Whole-cell biotransformations offer an alternative to using isolated enzymes, providing a more cost-effective and operationally simpler approach as enzyme purification is not required. These systems can harbor multiple enzymes that may act in concert to produce the desired product.
A notable example is the use of the esterase-producing strain Morgarella morganii ZJB-09203, which has demonstrated high hydrolytic activity and excellent enantioselectivity in the resolution of rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE). nih.gov This chemoenzymatic process is considered a highly competitive route for producing key chiral intermediates. nih.gov
Another example involves the use of whole cells of a newly isolated Arthrobacter sp. ZJB-09277 for the production of (S)-3-cyano-5-methylhexanoic acid. researchgate.net This biocatalyst showed tolerance to high concentrations of DMSO, a co-solvent that was found to significantly improve the enantioselectivity of the reaction. researchgate.net The steric effect of the alcohol moiety in the ester substrate was also found to be a critical factor in determining the activity and enantioselectivity of the Arthrobacter sp. esterase. researchgate.net
Ene-reductases, found in various microorganisms, have also been utilized for the asymmetric bioreduction of β-cyanoacrylate esters, providing a green and highly stereoselective route to precursors of this compound. nih.gov The stereochemical outcome of these reactions can be controlled by engineering the substrate, such as by varying the size of the ester moiety, and by using stereochemically pure (E)- or (Z)-isomers of the starting material. nih.gov
To overcome the limitations of naturally occurring enzymes, such as low activity or insufficient selectivity, enzyme engineering techniques are employed. google.com These methods, including rational design and directed evolution, can be used to improve various properties of the biocatalyst, such as reaction rate, yield, enantioselectivity, and tolerance to different reaction conditions like pH, temperature, and organic solvents. google.comevitachem.com
For instance, the lipase from Thermomyces lanuginosus DSM 10635, which initially showed excellent (S)-enantioselectivity (E > 200) but low catalytic activity towards CNDE, was successfully engineered. nih.govmdpi.com This resulted in a biocatalyst capable of producing (3S)-2-carboxyethyl-3-cyano-5-methylhexanoic acid with 42% conversion and 98% ee from a high substrate concentration of 255 g/L. mdpi.com
Similarly, site-saturation mutagenesis and high-throughput screening have been applied to engineer the lipase Lip from Thermomyces lanuginosus DSM 10635 to enhance its activity towards CNDE. researchgate.net In another study, a nitrilase from Brassica rapa (BrNIT) was engineered using gene site saturation mutagenesis (GSSM) to improve its performance in the synthesis of (S)-3-cyano-5-methylhexanoic acid. researchgate.net
Molecular dynamics simulations and MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) methods have also been used to identify key amino acid residues that influence the stereoselectivity of nitrilases. researchgate.net This computational approach led to the identification of hotspots in a regioselective nitrilase, and subsequent mutations at these sites resulted in mutants with significantly enhanced enantioselectivity (E > 300) for the production of (S)-3-cyano-5-methylhexanoic acid. researchgate.net
Optimization of Synthetic Pathways for this compound
The development of efficient and sustainable synthetic routes for this compound is crucial for its large-scale production. This involves process intensification, scale-up considerations, and the development of cost-effective and environmentally friendly methods.
Process intensification aims to develop more efficient, economical, and sustainable manufacturing processes. openaccessjournals.com In the context of this compound synthesis, this can involve strategies to increase reaction rates, improve yields, and simplify downstream processing.
For large-scale production, the use of immobilized enzymes is highly advantageous as it facilitates catalyst recovery and reuse, leading to a more continuous and cost-effective process. nih.gov The development of biocatalysts that are tolerant to high substrate concentrations is also a key factor in process intensification, as it allows for higher productivity in a given reactor volume. researchgate.net For example, the immobilized lipase PS from Pseudomonas cepacia has been shown to tolerate substrate concentrations of up to 2.0 M (366 g/l), making it suitable for large-scale applications. researchgate.net In a scaled-up biotransformation, this system produced (S)-3-cyano-5-methylhexanoic acid ethyl ester at a concentration of 0.89 M (162.9 g/l). researchgate.net
Continuous flow synthesis is another strategy for process intensification, offering benefits such as improved reproducibility and the ability to handle reactions that are challenging to control in batch mode. acs.org While specific applications to this compound are not detailed in the provided context, the principles of continuous flow are applicable to its synthesis, potentially leading to smaller manufacturing footprints and more sustainable processes. acs.org
Chemoenzymatic processes are inherently more environmentally friendly than many traditional chemical methods. datapdf.com The use of water as a solvent, as is common in many enzymatic reactions, significantly reduces the environmental impact associated with volatile organic solvents. datapdf.comresearchgate.net For example, a chemoenzymatic route to a precursor of a major pharmaceutical, which sets the stereocenter early in the synthesis, was developed as a mostly aqueous process, leading to a five-fold reduction in the E-factor (a measure of waste generated) from 86 to 17. datapdf.com
Biocatalytic routes using ene-reductases also represent a green alternative for producing precursors to this compound with high stereoselectivity. nih.gov Furthermore, the development of one-pot, multi-enzyme cascade reactions can further enhance process efficiency by combining several synthetic steps into a single operation, reducing the need for intermediate isolation and purification. evitachem.com
Stereochemical Characterization and Purity Assessment of 3 Ethyl 5 Methylhexanoic Acid
Determination of Absolute and Relative Stereochemistry of 3-Ethyl-5-methylhexanoic Acid Isomers
This compound possesses two chiral centers at the C3 and C5 positions, giving rise to four possible stereoisomers: (3R,5R), (3S,5S), (3R,5S), and (3S,5R). The (3R,5R) and (3S,5S) isomers are a pair of enantiomers, as are the (3R,5S) and (3S,5R) isomers. The relationship between any other pairing is diastereomeric.
The determination of the absolute stereochemistry (the actual spatial arrangement of atoms at each chiral center, designated as R or S) and the relative stereochemistry (the stereochemical relationship between the two chiral centers, often described as syn or anti) is a complex process that often requires a combination of analytical techniques and, in some cases, chemical synthesis.
While specific experimental data for the absolute and relative stereochemistry of this compound is not extensively documented in publicly available literature, the general approaches for such a determination would involve:
X-ray Crystallography: This is the most definitive method for determining absolute stereochemistry. It requires the formation of a suitable single crystal of either the pure enantiomer or a diastereomeric salt formed by reacting the acid with a chiral resolving agent of known absolute configuration. The diffraction pattern of X-rays passing through the crystal allows for the precise mapping of the atomic positions in three-dimensional space.
Chiral Synthesis: Synthesizing the molecule from starting materials of known absolute configuration can establish the stereochemistry of the final product. This method provides a high degree of confidence in the assigned stereochemistry.
Spectroscopic Methods with Chiral Auxiliaries: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the absolute configuration by derivatizing the carboxylic acid with a chiral auxiliary of known stereochemistry. The resulting diastereomers will exhibit distinct NMR spectra, and the differences in chemical shifts can be correlated to the absolute configuration of the original acid.
The relative stereochemistry (syn or anti) can often be inferred from NMR spectroscopic data, particularly through the analysis of coupling constants between protons on the chiral centers and adjacent carbons.
Advanced Analytical Methodologies for Enantiomeric and Diastereomeric Purity
Assessing the enantiomeric and diastereomeric purity of this compound is crucial for understanding its properties and for quality control in any potential application. A suite of advanced analytical techniques is employed for this purpose.
Chiral Gas Chromatography (GC) is a powerful technique for separating enantiomers. For carboxylic acids like this compound, derivatization to a more volatile ester (e.g., methyl or ethyl ester) is typically required prior to analysis. The separation is achieved on a chiral stationary phase (CSP) within the GC column. These CSPs are often based on cyclodextrin derivatives. gcms.cz
The enantiomeric excess (ee) is a measure of the purity of a chiral sample and is calculated as:
ee (%) = |([R] - [S]) / ([R] + [S])| x 100
Where [R] and [S] are the concentrations of the R and S enantiomers, respectively. In chiral GC, the peak areas of the separated enantiomers are used to determine their relative concentrations and thus the enantiomeric excess. For structurally similar compounds, such as the ethyl ester of 3-cyano-5-methylhexanoic acid, chiral GC has been successfully employed for determining enantiomeric excess. googleapis.com
Table 1: Illustrative Chiral GC Parameters for Analysis of a C9 Carboxylic Acid Ester (Note: These are representative parameters and would require optimization for 3-Ethyl-5-methylhexanoate)
| Parameter | Value |
| Column | Chiral Cyclodextrin-based Capillary Column |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 180 °C at 5 °C/min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Carrier Gas | Helium |
High-Performance Liquid Chromatography (HPLC) is another indispensable tool for the separation of stereoisomers. For a molecule with two chiral centers like this compound, HPLC can be used to separate all four stereoisomers. This can be achieved through two main approaches:
Chiral HPLC: This method utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to their separation.
Diastereomeric Derivatization: The carboxylic acid is reacted with a chiral derivatizing agent of known purity to form diastereomeric amides or esters. These diastereomers have different physical properties and can be separated on a standard (achiral) HPLC column. nih.gov
The choice of the stationary phase and mobile phase is critical for achieving good resolution. For the separation of diastereomers, normal-phase chromatography on silica gel or reversed-phase chromatography on C18 columns are commonly used. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms in this compound.
For stereochemical analysis, NMR is particularly powerful:
¹H NMR: The chemical shifts and coupling constants of the protons, especially those at and near the chiral centers (C3 and C5), can provide information about the relative stereochemistry.
¹³C NMR: The chemical shifts of the carbon atoms are also sensitive to the stereochemical environment. jeol.com
Chiral Solvating Agents (CSAs) and Chiral Derivatizing Agents (CDAs): To distinguish between enantiomers, which have identical NMR spectra in an achiral solvent, a chiral solvating agent can be added to the NMR sample. The CSA forms transient diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum. rsc.orgresearchgate.net Alternatively, derivatization with a CDA creates stable diastereomers with distinct NMR spectra.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound (Note: These are estimated ranges and can vary based on solvent and other experimental conditions.)
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 (Carboxyl) | 175-185 |
| C2 | 40-50 |
| C3 | 45-55 |
| C4 | 30-40 |
| C5 | 30-40 |
| C6 | 20-30 |
| Ethyl-CH₂ | 25-35 |
| Ethyl-CH₃ | 10-20 |
| Methyl-C5 | 15-25 |
Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a molecule. For this compound (C₉H₁₈O₂), the expected molecular weight is approximately 158.24 g/mol . While standard MS techniques cannot differentiate between stereoisomers, they provide crucial information for structural confirmation.
Electron Ionization (EI) is a common ionization technique that causes fragmentation of the molecule. The resulting fragmentation pattern is a fingerprint that can be used for identification. For a carboxylic acid like this compound, characteristic fragmentation patterns would include the loss of the carboxyl group (-COOH, 45 Da) and cleavage at the branched positions. libretexts.org
Table 3: Potential Mass Spectrometry Fragments for this compound (Note: These are predicted fragments based on general fragmentation rules for carboxylic acids.)
| m/z | Possible Fragment |
| 158 | [M]⁺ (Molecular Ion) |
| 141 | [M - OH]⁺ |
| 129 | [M - C₂H₅]⁺ |
| 113 | [M - COOH]⁺ |
| 85 | [M - C₄H₉O]⁺ |
| 57 | [C₄H₉]⁺ |
Optical rotation is a fundamental property of chiral molecules. When plane-polarized light is passed through a solution containing a pure enantiomer, the plane of light is rotated. Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions. A dextrorotatory (+) enantiomer rotates the light to the right (clockwise), while a levorotatory (-) enantiomer rotates it to the left (counter-clockwise). masterorganicchemistry.com
The specific rotation, [α], is a standardized measure of the optical rotation and is calculated using the formula:
[α] = α / (l × c)
where:
α is the observed rotation in degrees
l is the path length of the sample tube in decimeters (dm)
c is the concentration of the sample in g/mL alfa-chemistry.com
The optical purity of a sample can be determined by comparing its measured specific rotation to the specific rotation of the pure enantiomer:
Optical Purity (%) = ([α]sample / [α]pure enantiomer) × 100
For a racemic mixture (a 50:50 mixture of enantiomers), the optical rotation is zero. Any deviation from zero indicates an excess of one enantiomer. While there is no simple way to predict the sign or magnitude of the specific rotation for a given enantiomer based on its R/S designation, it is a valuable experimental tool for assessing chiral purity. saskoer.ca
Chemical Reactivity and Derivatization of 3 Ethyl 5 Methylhexanoic Acid
Esterification Reactions of the Carboxyl Group in 3-Ethyl-5-methylhexanoic Acid
The carboxyl group of this compound can undergo esterification with various alcohols to form the corresponding esters. This reaction is typically catalyzed by an acid, such as sulfuric acid or tosic acid, and is known as the Fischer esterification. masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in excess, and water is removed as it is formed. masterorganicchemistry.comchemguide.co.uk
Alternative methods for the esterification of carboxylic acids that could be applicable to this compound include reaction with acyl chlorides or acid anhydrides. chemguide.co.uk Furthermore, various coupling reagents used in peptide synthesis can also facilitate the formation of esters. organic-chemistry.org
A representative Fischer esterification reaction is shown below:
Table 1: Examples of Potential Esterification Reactions of this compound
| Alcohol (R'-OH) | Ester Product Name | Potential Catalyst |
| Methanol | Methyl 3-ethyl-5-methylhexanoate | H₂SO₄ |
| Ethanol (B145695) | Ethyl 3-ethyl-5-methylhexanoate | TsOH |
| Propanol | Propyl 3-ethyl-5-methylhexanoate | H₂SO₄ |
Amidation and Peptide Coupling Chemistry of this compound
The carboxyl group of this compound can react with primary or secondary amines to form amides. This transformation is fundamental in organic synthesis and is the basis of peptide bond formation. libretexts.org Direct reaction of a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium (B1175870) carboxylate salt. nih.gov Therefore, the carboxylic acid must first be "activated".
Activation can be achieved by converting the carboxylic acid to a more reactive derivative, such as an acid chloride or by using a variety of coupling reagents. libretexts.orgnih.gov Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as phosphonium (B103445) and uronium salts like PyBOP, HBTU, and HATU. peptide.comsigmaaldrich.comresearchgate.net These reagents facilitate the formation of an activated intermediate that is readily attacked by the amine to form the amide bond. sigmaaldrich.com
A general scheme for amidation is as follows:
Table 2: Common Peptide Coupling Reagents Applicable for Amide Synthesis
| Coupling Reagent | Full Name | Byproduct Characteristics |
| DCC | Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU), often insoluble |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble urea (B33335) derivative |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Water-soluble byproducts |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Less hazardous byproducts than BOP |
Functional Group Interconversions on the Branched Alkyl Chain of this compound
The branched alkyl chain of this compound is generally unreactive due to the presence of strong C-C and C-H single bonds. However, functionalization can be achieved through various synthetic strategies, typically involving radical reactions or activation of C-H bonds. While specific examples for this compound are not documented, general methods for alkyl chain functionalization can be considered.
For instance, free-radical halogenation could introduce a halogen atom onto the alkyl chain, which can then serve as a handle for further transformations. However, this method often lacks selectivity and may lead to a mixture of products. More advanced C-H activation methodologies could potentially offer greater control over the position of functionalization.
Synthesis of Novel Derivatives of this compound for Research Applications
The synthesis of novel derivatives of this compound would likely leverage the reactivity of its carboxyl group. By forming esters and amides with a diverse range of alcohols and amines, a library of new compounds with varied physicochemical properties could be generated. These derivatives could be of interest in medicinal chemistry, materials science, and as probes for biological systems.
For example, coupling this compound with fluorescently tagged amines or alcohols could create tools for imaging studies. Similarly, its incorporation into larger molecules or polymers via its carboxyl group could lead to new materials with unique properties. The synthesis of such derivatives would employ the standard esterification and amidation protocols described previously.
Mechanistic Investigations of Reactions Involving 3 Ethyl 5 Methylhexanoic Acid
Elucidation of Reaction Mechanisms in the Synthesis of 3-Ethyl-5-methylhexanoic Acid
Currently, there are no published, peer-reviewed methods specifically detailing the synthesis of this compound. However, general synthetic strategies for branched-chain carboxylic acids can be proposed as starting points for investigation. These methods often involve carbon-carbon bond formation followed by hydrolysis or oxidation.
Hypothetical Synthetic Pathways:
One plausible approach could involve the alkylation of a malonic ester derivative. For instance, the reaction of diethyl malonate with a suitable alkyl halide, followed by a second alkylation and subsequent hydrolysis and decarboxylation, is a classic method for preparing substituted acetic acids. To synthesize this compound, a multi-step sequence could be envisioned:
Michael Addition: A Michael addition of an ethyl cuprate (B13416276) reagent to an α,β-unsaturated ester, such as ethyl 5-methylhex-2-enoate, could introduce the ethyl group at the 3-position.
Grignard Reaction: Alternatively, the addition of a Grignard reagent, such as isobutylmagnesium bromide, to diethyl 2-ethylsuccinate could be explored.
Hydrolysis: The final step in these sequences would involve the hydrolysis of the resulting ester to yield the desired carboxylic acid.
The elucidation of the precise reaction mechanisms for such syntheses would require detailed experimental studies, including the isolation and characterization of intermediates and the use of isotopic labeling to trace the pathways of atoms.
Kinetic and Thermodynamic Studies of Transformations of this compound
There is a notable absence of published kinetic and thermodynamic data for any transformations involving this compound. To understand the reactivity of this compound, a series of studies would be required.
Key Areas for Investigation:
Esterification Reactions: The kinetics of the esterification of this compound with various alcohols under acidic catalysis would provide insights into the steric hindrance presented by the ethyl and methyl groups. Rate constants and activation parameters (enthalpy and entropy of activation) could be determined by monitoring the reaction progress over time at different temperatures.
Decarboxylation Studies: While aliphatic carboxylic acids are generally stable to decarboxylation, the presence of substituents can influence this process. Investigating the thermal stability of this compound and its salts would provide information on the strength of the C-C bond adjacent to the carboxyl group.
Acid Dissociation Constant (pKa): The determination of the pKa value of this compound is fundamental to understanding its behavior in solution. This thermodynamic parameter can be measured using potentiometric titration or spectrophotometric methods.
A hypothetical data table for a kinetic study of the esterification of this compound with ethanol (B145695) is presented below to illustrate the type of data that would be generated.
| Temperature (K) | Initial [Acid] (mol/L) | Initial [Ethanol] (mol/L) | Rate Constant (k) (L/mol·s) |
| 298 | 0.1 | 0.5 | Data not available |
| 308 | 0.1 | 0.5 | Data not available |
| 318 | 0.1 | 0.5 | Data not available |
Computational Chemistry Approaches to Reaction Pathways for this compound
In the absence of experimental data, computational chemistry offers a powerful tool to predict and understand the reaction pathways of this compound. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to model the structures of reactants, transition states, and products.
Potential Computational Studies:
Conformational Analysis: The first step would be to perform a thorough conformational analysis of this compound to identify the lowest energy conformers. This is crucial for accurate modeling of reaction pathways.
Modeling Reaction Mechanisms: The proposed synthetic routes and other transformations could be modeled to calculate the activation energies and reaction enthalpies. This would allow for a theoretical assessment of the feasibility of different pathways. For example, the transition state for the rate-determining step in a hypothetical esterification reaction could be located and its structure and energy determined.
Calculation of Thermodynamic Properties: Computational methods can also be used to estimate thermodynamic properties such as the standard enthalpy of formation and the acid dissociation constant. These calculated values, while not a substitute for experimental data, can provide valuable initial estimates.
A table of predicted thermodynamic properties for this compound, as would be generated from computational studies, is shown below.
| Property | Predicted Value | Method |
| Standard Enthalpy of Formation (gas phase) | Data not available | DFT (e.g., B3LYP/6-31G) |
| pKa (in water) | Data not available | Solvation Model (e.g., SMD) |
| Dipole Moment | Data not available | DFT (e.g., B3LYP/6-31G) |
Applications of 3 Ethyl 5 Methylhexanoic Acid in Synthetic Chemistry
Role as a Chiral Building Block in Complex Molecule Synthesis
There is a lack of documented evidence in peer-reviewed literature detailing the use of 3-Ethyl-5-methylhexanoic acid as a chiral building block in the synthesis of complex molecules. Chiral building blocks are crucial in asymmetric synthesis for introducing specific stereocenters, a fundamental requirement in the production of many pharmaceuticals and natural products. While the structure of this compound possesses a chiral center at the third carbon, its application as a synthon for constructing larger, stereochemically defined molecules has not been reported in major synthetic studies. Research in this area tends to focus on other chiral acids and their derivatives.
Utilization as a Reagent in Organic Synthesis
The application of this compound as a specific reagent in organic synthesis is not well-established in the available literature. Carboxylic acids are a fundamental class of organic compounds and can, in principle, be used in a variety of reactions such as esterification, amide formation, or as a precursor for the synthesis of other functional groups. However, there are no prominent, published methods or reaction protocols that specifically call for the use of this compound to achieve a particular synthetic transformation, suggesting it is not a commonly employed reagent.
Development of this compound as a Standard in Analytical Chemistry
Information regarding the development and use of this compound as a standard in analytical chemistry is not found in the public domain. Analytical standards are highly pure compounds used for the calibration of instruments, validation of analytical methods, and as reference points in qualitative and quantitative analysis. The process of establishing a chemical as an analytical standard involves rigorous purification, characterization, and stability studies. There is no indication that this compound has undergone this process or is used for such purposes.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Ethyl-5-methylhexanoic acid, and what safety protocols are critical during synthesis?
- Methodology : The compound is often synthesized via enzymatic resolution using lipases. For example, Lipolase resolves rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester to produce enantiomerically pure intermediates . Safety protocols include working in well-ventilated areas, avoiding skin/eye contact, and using non-sparking tools to prevent electrostatic ignition .
- Key Considerations : Monitor reaction conditions (pH, temperature) to optimize enzyme activity and prevent denaturation.
Q. How is this compound utilized in biochemical studies?
- Methodology : It serves as a precursor in enzymatic reactions, particularly with nitrilases. Molecular modifications of nitrilases (e.g., regio- and stereo-specific adjustments) enable efficient conversion of racemic mixtures to target compounds .
- Data Example :
| Enzyme Used | Substrate | Yield (%) | Stereoselectivity |
|---|---|---|---|
| Nitrilase | rac-ISBN | 85–90 | >99% ee (S)-isomer |
Advanced Research Questions
Q. How can chemoenzymatic synthesis of this compound derivatives improve process efficiency?
- Methodology : A two-step approach combining enzymatic resolution and thermal decarboxylation reduces solvent use and waste. For instance, resolving (R)-1 via Lipolase and recycling it increases pregabalin yield to 40–45% while lowering the E factor (waste-to-product ratio) by 5× .
- Optimization Strategies :
- Early stereocenter establishment minimizes downstream racemization.
- Aqueous-phase reactions replace organic solvents, enhancing sustainability.
Q. What analytical techniques are suitable for characterizing this compound and its derivatives?
- Methodology :
- GC-MS : Analyzes volatile derivatives (e.g., ethyl esters) with high sensitivity .
- HPLC : Resolves enantiomers using chiral columns, critical for validating stereochemical purity .
- NMR : Confirms structural integrity, particularly for methyl/ethyl branching patterns.
- Data Interpretation : Compare retention times and spectral data against standards (e.g., PubChem references ).
Q. How can researchers resolve contradictions in reported enzymatic activity data for this compound synthesis?
- Methodology :
- Reproducibility Checks : Validate enzyme batch consistency and reaction conditions (e.g., substrate concentration, temperature).
- Statistical Analysis : Use ANOVA to assess variability in nitrilase activity across studies .
- Case Study : Discrepancies in Lipolase efficiency were resolved by standardizing aqueous reaction parameters, improving yield reproducibility .
Q. What role does stereochemistry play in the biological activity of this compound derivatives?
- Methodology : Enantiopure derivatives (e.g., (S)-3-cyano-5-methylhexanoic acid ethyl ester) exhibit higher binding affinity to neurological targets (e.g., calcium channels in pregabalin). Racemic mixtures may require chiral chromatography for separation .
- Experimental Design :
- Compare IC₅₀ values of enantiomers in enzyme inhibition assays.
- Use molecular docking simulations to predict stereochemical interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
